molecular formula C11H13N3O2 B13697187 Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate

Cat. No.: B13697187
M. Wt: 219.24 g/mol
InChI Key: HEJKYOLWIIIAON-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate (CAS: 2091836-84-7) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . Its structure features a benzimidazole core substituted with:

  • A 4-amino group at position 4,
  • A 1-methyl group at position 1,
  • An ethyl carboxylate at position 2.

This compound is categorized as a heterocyclic building block, highlighting its utility in synthesizing pharmacologically active molecules or functional materials. The amino group enhances reactivity for further derivatization, while the ethyl carboxylate contributes to solubility and stability in organic synthesis .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 4-amino-1-methylbenzimidazole-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-13-9-7(12)5-4-6-8(9)14(10)2/h4-6H,3,12H2,1-2H3

InChI Key

HEJKYOLWIIIAON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2N1C)N

Origin of Product

United States

Preparation Methods

Classical Synthetic Route: Condensation of o-Phenylenediamine with Ethyl 2-Chloroacetate

The most commonly reported synthetic approach involves the condensation reaction between o-phenylenediamine derivatives and ethyl 2-chloroacetate under basic conditions. This method proceeds via nucleophilic substitution followed by intramolecular cyclization to form the benzimidazole core.

  • Reaction conditions : Typically, the reaction is carried out in an organic solvent such as ethanol or toluene, under reflux for several hours (e.g., 6 hours).
  • Catalysts and bases : Bases such as sodium ethoxide or potassium carbonate are used to facilitate the nucleophilic attack.
  • Purification : The crude product is purified by flash chromatography using silica gel with ethyl acetate/cyclohexane mixtures, followed by recrystallization from ethyl acetate to achieve high purity (>98%).
Step Reagents/Conditions Outcome
Condensation o-Phenylenediamine + ethyl 2-chloroacetate, base, reflux Formation of benzimidazole ring
Purification Flash chromatography, recrystallization High purity crystalline product

This method is scalable and has been adapted for industrial production using continuous flow reactors to ensure consistent quality and yield optimization.

One-Pot Visible Light Mediated Photocatalyst-Free Synthesis

A recent advancement involves a one-pot visible light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted to prepare this compound derivatives.

  • Procedure : o-Phenylenediamines react with isothiocyanates in the presence of potassium carbonate in a co-solvent mixture of 90% ethanol and 10% water.
  • Conditions : The reaction is irradiated by blue LED light (3 W) at room temperature for 6 hours under air.
  • Advantages : Mild conditions, high functional group tolerance, no need for photocatalysts, and gram-scale synthesis feasibility.
  • Mechanism : Involves radical pathways with thiyl radicals and reactive oxygen species leading to cyclodesulfurization and benzimidazole ring formation.
Parameter Details
Reactants o-Phenylenediamine, isothiocyanates
Base Potassium carbonate
Solvent 90% ethanol / 10% water
Light source 3 W blue LED
Temperature Room temperature
Reaction time 6 hours
Yield Up to 92%

This method offers an environmentally friendly and efficient alternative to traditional synthesis.

Methylation of Benzimidazole Core

The methylation at the 1-position of benzimidazole can be achieved separately and then incorporated into the target molecule.

  • Typical method : Benzimidazole is reacted with methyl trifluoroacetate in the presence of sodium hydride and sodium methylate in N,N-dimethylformamide (DMF).
  • Reaction time : Approximately 10 hours at room temperature.
  • Yield : Around 72% for 1-methylbenzimidazole.

This intermediate can then be used in subsequent condensation steps to form the desired this compound.

Reaction Analysis and Optimization

Reaction Types Involved

Common Reagents and Conditions

Reaction Type Reagents/Conditions Notes
Condensation o-Phenylenediamine, ethyl 2-chloroacetate, base (NaOEt, K2CO3), reflux Standard method
Methylation Methyl trifluoroacetate, NaH, CH3ONa, DMF For 1-methylbenzimidazole
Photocatalytic Isothiocyanates, K2CO3, ethanol/water, blue LED light Mild, catalyst-free, scalable

Purification and Characterization

Purification Techniques

Characterization Methods

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Scale Advantages References
Classical Condensation o-Phenylenediamine, ethyl 2-chloroacetate, base Reflux in ethanol or toluene, 6 h 70–85 Lab to industrial Well-established, scalable
One-Pot Visible Light Mediated o-Phenylenediamine, isothiocyanates, K2CO3, ethanol/water Room temp, blue LED, 6 h Up to 92 Gram scale Mild, catalyst-free, eco-friendly
Methylation of Benzimidazole Benzimidazole, methyl trifluoroacetate, NaH, DMF Room temp, 10 h ~72 Lab scale Efficient methylation step

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Differences

The following table compares ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate with structurally related benzimidazole derivatives:

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
This compound C₁₁H₁₃N₃O₂ 219.24 4-amino, 1-methyl, 2-carboxylate ethyl Heterocyclic building block
Ethyl-2-ethoxy-1-[[(2'-cyanobiphenyl-4-yl)methyl]benzimidazole]-7-carboxylate C₂₅H₂₄N₃O₃ (estimated) ~414.5 2-ethoxy, cyanobiphenyl methyl, 7-carboxylate ethyl Pharmaceuticals, material science
Ethyl 5-methyl-1H-benzimidazole-2-carboxylate C₁₁H₁₂N₂O₂ 204.23 5-methyl, 2-carboxylate ethyl Intermediate for agrochemicals
Key Observations:

Substituent Effects on Reactivity: The 4-amino group in the target compound enables hydrogen bonding and nucleophilic reactions (e.g., amide coupling), making it ideal for drug discovery . In contrast, 2-ethoxy and cyanobiphenyl groups in the compound from increase lipophilicity, favoring membrane permeability and material science applications (e.g., liquid crystals) .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (219.24 vs. ~414.5) suggests better bioavailability for small-molecule drug development .

Functional Group Impact on Properties

Table 2: Functional Group Influence

Functional Group Impact on Properties
4-amino Enhances polarity, hydrogen bonding capability; ideal for targeting enzymes/receptors
2-ethoxy Increases lipophilicity; improves compatibility with hydrophobic environments
Cyanobiphenyl Contributes to π-π stacking; relevant for material science (e.g., liquid crystals)

Biological Activity

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and various biological evaluations of this compound, along with data tables and case studies.

This compound can be synthesized through various methods, including the reaction of benzimidazole derivatives with ethyl chloroacetate. This synthesis typically involves the formation of an amide bond, which is crucial for the biological activity of the resulting compound . The compound's structure includes a benzimidazole core, which is known for its pharmacological properties.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzimidazole ring can significantly influence the biological activity of this compound. For instance, substituents on the aromatic ring have been shown to enhance or diminish activity against various biological targets, including cancer cells and microbial pathogens .

Anticancer Activity

Several studies have reported on the anticancer properties of benzimidazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)0.76
A549 (Lung Cancer)2.09

These findings suggest that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant effects against both Gram-positive and Gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound led to increased levels of p53 protein and activation of caspase-3, indicating that the compound induces apoptosis through a p53-dependent pathway . This finding supports its potential use in breast cancer therapy.

Case Study 2: Antimicrobial Action

In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a scaffold for developing new antimicrobial therapies targeting resistant bacteria .

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate?

The compound is typically synthesized via condensation reactions. For example, reacting substituted benzaldehydes with precursors like ethyl 2-chloro-2-oxoacetate in toluene under reflux (6 hours), followed by flash chromatography (EtOAc/cyclohexane) and recrystallization from ethyl acetate for purification . Another method involves refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

X-ray crystallography is critical for structural confirmation, with SHELX programs (e.g., SHELXL) employed for refinement. Intermolecular hydrogen bonds (N–H⋯O) and dihedral angles between aromatic rings are analyzed to validate the structure . Spectroscopic techniques like NMR and HPLC (≥98% purity verification) are standard for functional group and purity analysis .

Q. What biological activities have been explored for this compound?

Preliminary studies suggest potential as an anticarcinogen, antiviral agent, and anti-inflammatory compound, based on structural analogs of benzimidazole derivatives . However, these activities require further validation in targeted assays.

Q. What purification techniques are effective for this compound?

Flash chromatography (silica gel with EtOAc/cyclohexane) and recrystallization (ethyl acetate) are commonly used to isolate high-purity crystals . Solvent choice and gradient optimization are critical for minimizing byproducts.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include solvent polarity (toluene vs. ethanol), catalyst loading (e.g., acetic acid in ), and reflux duration. Design of Experiments (DoE) approaches can systematically evaluate interactions between temperature, stoichiometry, and solvent systems. Monitoring via TLC or HPLC ensures reaction completion .

Q. How do structural modifications influence bioactivity in benzimidazole analogs?

Structure-Activity Relationship (SAR) studies show that substituents at the 1- and 2-positions of the benzimidazole core modulate biological activity. For example, introducing electron-withdrawing groups (e.g., nitro, cyano) enhances antimicrobial properties, while bulky substituents may improve binding affinity in enzyme inhibition assays .

Q. How are data contradictions resolved in crystallographic refinement?

SHELXL’s robust refinement algorithms handle challenges like twinning or disordered atoms. For example, in , hydrogen bonding (N4–H⋯O2) and torsional angles were refined using restraints and idealized H-atom placement. Cross-validation with spectroscopic data ensures consistency .

Q. What strategies address discrepancies in reported biological activity data?

Replicating assays under standardized conditions (e.g., cell lines, dosage) is essential. Comparative studies using structurally related compounds (e.g., triazole or thiazole derivatives) can isolate the impact of specific functional groups . Meta-analyses of published SAR data may also identify trends obscured by experimental variability.

Q. How can hydrogen bonding networks be leveraged in crystal engineering?

Intermolecular interactions (e.g., N–H⋯O bonds) guide crystal packing, influencing solubility and stability. Computational tools like Mercury (CCDC) predict packing patterns, while SHELX refinement validates these models experimentally .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for condensation reactions to avoid hydrolysis of intermediates .
  • Crystallography : Use high-resolution data (≤1.0 Å) for accurate refinement of torsional angles and hydrogen bonding .
  • Bioactivity Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to rationalize observed activities .

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